molecular formula C17H16FN3O2S B10936327 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide

Cat. No.: B10936327
M. Wt: 345.4 g/mol
InChI Key: YZJGKJOKOWHYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further connected to a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide typically involves multi-step reactions starting from simple precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N’-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea
  • 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Uniqueness

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the combination of a fluorobenzyl group with a pyrazole ring and a sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H16FN3O2S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H16FN3O2S/c1-13-6-8-16(9-7-13)24(22,23)20-15-10-19-21(12-15)11-14-4-2-3-5-17(14)18/h2-10,12,20H,11H2,1H3

InChI Key

YZJGKJOKOWHYET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.